molecular formula C16H17N5O4 B12162516 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-imidazol-2-yl)acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-imidazol-2-yl)acetamide

Cat. No.: B12162516
M. Wt: 343.34 g/mol
InChI Key: WCCVQRHFOKVHLY-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-imidazol-2-yl)acetamide is a cell-permeable quinazolinone compound recognized in biochemical research for its potent and selective inhibitory activity against Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. The compound functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby suppressing receptor autophosphorylation and disrupting downstream signaling cascades, such as the MAPK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis. This targeted mechanism makes it a valuable pharmacological tool for investigating the role of FGFR signaling in various cancer models , particularly in contexts where FGFR amplification or mutation is a known driver of tumorigenesis. Research utilizing this inhibitor has provided significant insights into the dynamics of tumor cell growth, migration, and resistance mechanisms. Its high selectivity profile also allows researchers to dissect the specific contributions of FGFR signaling from other closely related receptor tyrosine kinases, like the VEGF receptors, in complex biological systems. The compound is intended for research applications only, including in vitro cell-based assays and in vivo preclinical studies, to explore novel therapeutic strategies and validate FGFR as a molecular target for oncology drug discovery.

Properties

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1H-imidazol-2-yl)acetamide

InChI

InChI=1S/C16H17N5O4/c1-9-19-11-7-13(25-3)12(24-2)6-10(11)15(23)21(9)8-14(22)20-16-17-4-5-18-16/h4-7H,8H2,1-3H3,(H2,17,18,20,22)

InChI Key

WCCVQRHFOKVHLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=NC=CN3)OC)OC

Origin of Product

United States

Biological Activity

The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-imidazol-2-yl)acetamide is a synthetic organic molecule belonging to the quinazoline family. Its unique structure, characterized by a quinazoline core and various functional groups, suggests significant potential for biological activity. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O5_{5}
  • Molecular Weight : 396.43 g/mol
  • IUPAC Name : 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-imidazol-2-yl)acetamide

Structural Features

The compound features:

  • A quinazoline core that enhances its pharmacological properties.
  • Methoxy groups at positions 6 and 7, which improve solubility and biological activity.
  • An imidazole moiety , known for its role in various biological processes.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains .

Antifungal Activity

The compound also displays antifungal properties, with MIC values indicating effectiveness against several fungal strains:

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

This antifungal activity further supports the compound's potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:

Cancer Cell Line IC50 (µM)
HeLa12.5
MCF-715.0

These findings highlight the compound's potential in cancer therapy, warranting further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The presence of the imidazole ring suggests potential interactions with enzymes involved in metabolic pathways, while the quinazoline core may inhibit DNA synthesis or repair mechanisms in microbial and cancer cells.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the quinazoline structure can significantly impact biological activity. For instance:

  • Substituting different groups on the imidazole ring alters antibacterial potency.
  • The presence of methoxy groups enhances solubility and bioavailability.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinazoline derivatives, including our target compound, demonstrated enhanced antimicrobial efficacy when methoxy groups were present at specific positions on the ring structure. The study concluded that such modifications could lead to promising candidates for antibiotic development .

Case Study 2: Cancer Cell Line Studies

In a comparative analysis of various quinazoline derivatives against cancer cell lines, the target compound exhibited superior cytotoxicity compared to its analogs lacking the imidazole moiety. This suggests that the combined structural features contribute synergistically to its anticancer effects .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The compound was evaluated for its in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The studies revealed promising results, with certain derivatives demonstrating lower Minimum Inhibitory Concentration (MIC) values, indicating strong antibacterial effects.

CompoundTarget BacteriaMIC (µg/mL)
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-imidazol-2-yl)acetamideStaphylococcus aureus12.5
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-imidazol-2-yl)acetamideEscherichia coli15.0

These findings suggest that this compound could be developed into effective antimicrobial agents.

Anticancer Activity

The anticancer potential of quinazoline derivatives has been widely studied. The compound was assessed for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Results showed that it induced apoptosis in cancer cells through the activation of caspase pathways.

A detailed study outlined the following:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)6.5

These results indicate that the compound may serve as a lead structure for developing new anticancer therapies.

Antitubercular Activity

Given the global health challenge posed by tuberculosis (TB), compounds with potential antitubercular activity are crucial. The synthesized derivatives were tested against Mycobacterium tuberculosis H37Rv, showing notable inhibitory effects.

CompoundMIC (µg/mL)
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-imidazol-2-yl)acetamide8.0

This suggests that the compound could be explored further as a potential treatment for TB.

Case Studies

Several studies have documented the synthesis and evaluation of quinazoline derivatives similar to the compound :

  • Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various quinazoline derivatives and evaluated their antimicrobial properties against multiple pathogens. The results highlighted the structure-activity relationship, emphasizing the importance of substituents on the quinazoline ring in enhancing biological activity .
  • Anticancer Properties : Another research focused on the design and synthesis of quinazoline-based compounds aimed at targeting specific cancer cell lines. The study reported significant cytotoxicity and elucidated mechanisms of action involving cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Key References
Target Compound Quinazolinone 6,7-Dimethoxy, 2-methyl, N-(1H-imidazol-2-yl)acetamide C₁₆H₁₇N₅O₄ 355.34
2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide Quinazolinone 6,7-Dimethoxy, 2-methyl, N-(thiazol-2-yl)acetamide C₁₆H₁₆N₄O₄S 360.4
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide Quinazolinone 6,7-Dimethoxy, N-(4-methoxyphenethyl)acetamide C₂₁H₂₃N₃O₅ 397.43
N-(1H-Benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone 6,7-Dimethoxy, 2-methyl, N-(benzimidazol-2-ylmethyl)acetamide C₂₁H₂₁N₅O₄ 407.42
2-((4-(4-Chlorofuran-2-yl)thiazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide (9c) Thiazole-Pyrimidine Chlorofuran-thiazole, diphenylpyrimidine C₂₆H₂₀ClN₅O₂S 514.0

Key Observations :

  • The 6,7-dimethoxy groups are conserved in quinazolinone analogs (), suggesting their role in enhancing solubility or binding affinity.

Key Observations :

  • Imidazole-containing analogs (e.g., compound 10c in ) show enhanced antifungal activity against A. niger (> Ketoconazole), likely due to improved target binding via the imidazole ring.
  • Quinazolinone-thiazole hybrids (e.g., ) may lack the broad-spectrum antimicrobial activity seen in triazole-linked derivatives (e.g., ), emphasizing the role of heterocycle choice in biological targeting.

Preparation Methods

Precursor Preparation for 6,7-Dimethoxy-2-Methylquinazolin-4(3H)-one

The quinazolinone core is synthesized from 3,4-dimethoxyaniline through sequential acetylation and cyclization. Treatment with chloroacetyl chloride forms 2-chloro-N-(3,4-dimethoxyphenyl)acetamide, which undergoes cyclization in acidic conditions (HCl, reflux) to yield 6,7-dimethoxy-2-methylquinazolin-4(3H)-one. Alternative routes employ microwave-assisted cyclization, reducing reaction times from 12 h to 45 min while maintaining 78% yield.

Table 1: Cyclization Conditions and Yields

Starting MaterialCyclization AgentTemperature (°C)Time (h)Yield (%)
3,4-DimethoxyanilineHCl (conc.)1101282
2-Chloro-N-(3,4-dimethoxyphenyl)acetamideH₂SO₄ (95%)120875
3,4-DimethoxybenzamidePCl₅100668

Functionalization at the 3-Position

The 3-position of the quinazolinone is activated for subsequent coupling via bromination or iodination. N-Bromosuccinimide (NBS) in DMF at 0°C selectively brominates the 3-position, achieving 89% yield. Alternatively, CuI-mediated iodination using I₂ and HIO₃ under mild conditions (50°C, 4 h) provides the iodo derivative in 76% yield.

Ullmann-Type Coupling for Acetamide Linkage Formation

Copper-Catalyzed C–N Bond Formation

The critical acetamide linkage is established via Ullmann coupling between 3-bromo-6,7-dimethoxy-2-methylquinazolin-4(3H)-one and 2-aminoimidazole. Optimal conditions use CuI (20 mol%), K₂CO₃ (2 eq.), and DMF at 150°C for 2 h, yielding 58–65% of the coupled product. Microwave irradiation enhances reaction efficiency, reducing time to 30 min with comparable yields.

Table 2: Ullmann Coupling Optimization

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
CuIK₂CO₃DMF150265
Cu(OAc)₂Cs₂CO₃DMSO130359
CuBrK₃PO₄NMP1402.562

Post-Coupling Acetylation

The coupled intermediate undergoes acetylation using acetic anhydride in pyridine at 0°C, achieving quantitative conversion. Alternatively, acetyl chloride in THF with triethylamine at room temperature provides the acetamide in 93% yield.

Alternative Route: One-Pot Tandem Synthesis

Sequential Cyclization and Coupling

A one-pot method combines quinazolinone formation and Ullmann coupling, eliminating intermediate isolation. Starting from 3,4-dimethoxyaniline, sequential treatment with chloroacetyl chloride, CuI, and 2-aminoimidazole in DMF at 150°C for 5 h yields the target compound in 54% overall yield. This approach reduces purification steps but requires precise stoichiometric control.

Solvent and Temperature Effects

Elevating the temperature to 160°C improves reaction kinetics but risks decomposition, capping yields at 61%. Polar aprotic solvents like NMP enhance copper catalyst activity compared to DMF or DMSO.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Water-mediated reactions using β-cyclodextrin as a phase-transfer catalyst achieve 48% yield at 100°C. Although environmentally favorable, prolonged reaction times (24 h) and lower yields limit industrial applicability.

Recyclable Catalytic Systems

Immobilized Cu nanoparticles on mesoporous silica (Cu@SiO₂) enable catalyst reuse for five cycles without significant activity loss (≤8% yield drop).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 4.72 (s, 2H, CH₂), 7.02–7.58 (m, 3H, imidazole/quinazolinone-H).

  • HRMS : m/z 374.4 [M+H]⁺ (calc. 374.1382).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for optimized routes. Critical impurities include unreacted 2-aminoimidazole (<0.5%) and des-methyl byproducts (<1.2%).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodStepsTotal Yield (%)Purity (%)Scalability
Stepwise Ullmann45898High
One-Pot Tandem25495Moderate
Aqueous-Phase34893Low
Recyclable Cu@SiO₂46297High

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-imidazol-2-yl)acetamide, and how can reaction yields be optimized?

  • Answer : The synthesis involves three key steps:

Quinazolinone core formation : Condensation of glyoxal derivatives with substituted amines under acidic conditions to form the 6,7-dimethoxy-2-methyl-4-oxoquinazoline scaffold .

Acetamide coupling : Reacting the quinazolinone intermediate with chloroacetyl chloride, followed by substitution with 1H-imidazol-2-amine under basic conditions (e.g., NaH in DMF) .

Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the final compound. Yield optimization requires precise temperature control (60–80°C) and anhydrous solvents to minimize hydrolysis .

Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral markers should researchers prioritize?

  • Answer :

  • 1H/13C NMR : Key signals include the quinazolinone C=O (δ ~165 ppm in 13C), methoxy groups (δ ~3.8–4.0 ppm in 1H), and imidazole NH (δ ~12.5 ppm in 1H, broad) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for quinazolinone and ~1650 cm⁻¹ for acetamide) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+ (calculated for C₁₉H₂₀N₅O₄: 394.1518) .

Q. How should researchers design preliminary biological assays to evaluate this compound’s activity?

  • Answer :

  • Target Selection : Prioritize kinases or enzymes with quinazolinone-binding domains (e.g., EGFR, PI3K) based on structural analogs .
  • Solubility Control : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate, with positive controls (e.g., gefitinib for EGFR assays) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?

  • Answer :

  • Factors to Test : Temperature (50–100°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–2.0 eq of NaH), and reaction time (4–24 hrs).
  • Response Variables : Yield, purity (HPLC ≥95%), and byproduct formation.
  • Statistical Approach : Use a fractional factorial design (e.g., 2⁴⁻¹) to reduce trials while capturing interactions. Central composite designs refine optimal conditions .

Q. What computational strategies predict this compound’s reactivity and target interactions?

  • Answer :

  • Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding with the quinazolinone C=O and hydrophobic interactions with methoxy groups .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer :

  • Structural Analog Comparison : Cross-reference activity of analogs (e.g., 2-[4-methoxyphenyl] variants) to identify substituent-specific effects .
  • Meta-Analysis : Pool data from multiple assays using standardized metrics (e.g., IC50 normalized to cell viability controls).
  • Follow-Up Experiments : Conduct time-dependent inhibition assays or proteome profiling to identify off-target interactions .

Q. What strategies mitigate degradation during long-term storage or in vivo studies?

  • Answer :

  • Storage : Lyophilize the compound and store at -80°C under argon to prevent oxidation.
  • Formulation : Use PEG-based nanoparticles or cyclodextrin complexes to enhance aqueous stability .

Methodological Tables

Table 1 : Key Spectral Markers for Structural Confirmation

TechniqueCritical Peaks/ValuesReference
1H NMR δ 3.8–4.0 ppm (OCH3), δ 12.5 ppm (imidazole NH)
13C NMR δ ~165 ppm (quinazolinone C=O)
IR 1680 cm⁻¹ (C=O stretch)
HRMS [M+H]+ = 394.1518

Table 2 : DoE Parameters for Reaction Optimization

FactorRange TestedOptimal Value
Temperature50–100°C80°C
SolventDMF, THFDMF
Catalyst (NaH)0.5–2.0 eq1.2 eq
Reaction Time4–24 hrs12 hrs

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